3,3,4-Trichloro-4-fluoro-1lambda~6~-thiolane-1,1-dione
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Overview
Description
3,3,4-Trichloro-4-fluoro-1lambda~6~-thiolane-1,1-dione is a chemical compound that belongs to the class of thiolane derivatives This compound is characterized by the presence of three chlorine atoms, one fluorine atom, and a thiolane ring with a sulfone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4-Trichloro-4-fluoro-1lambda~6~-thiolane-1,1-dione typically involves the reaction of thiolane derivatives with chlorinating and fluorinating agents. One common method includes the use of sulfur dichloride and fluorine gas under controlled conditions to introduce the chlorine and fluorine atoms into the thiolane ring. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of automated systems also minimizes the risk of exposure to hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions
3,3,4-Trichloro-4-fluoro-1lambda~6~-thiolane-1,1-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Compounds with substituted functional groups replacing the halogen atoms.
Scientific Research Applications
3,3,4-Trichloro-4-fluoro-1lambda~6~-thiolane-1,1-dione has several applications in scientific research:
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,3,4-Trichloro-4-fluoro-1lambda~6~-thiolane-1,1-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The presence of chlorine and fluorine atoms enhances its reactivity and ability to penetrate biological membranes, making it a potent agent in various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 3,3,4-Trichloro-4-(pentachloroethoxy)-1lambda~6~-thiolane-1,1-dione
- Butane, 2,2,3-trichloro-1,1,1,3,4,4,4-heptafluoro-
- Butane, 1,1,3,4-tetrachloro-1,2,2,3,4,4-hexafluoro-
Uniqueness
3,3,4-Trichloro-4-fluoro-1lambda~6~-thiolane-1,1-dione is unique due to its specific arrangement of chlorine and fluorine atoms on the thiolane ring. This unique structure imparts distinct chemical properties, such as higher reactivity and stability, compared to other similar compounds. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in synthetic chemistry and industrial applications.
Properties
CAS No. |
206362-76-7 |
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Molecular Formula |
C4H4Cl3FO2S |
Molecular Weight |
241.5 g/mol |
IUPAC Name |
3,3,4-trichloro-4-fluorothiolane 1,1-dioxide |
InChI |
InChI=1S/C4H4Cl3FO2S/c5-3(6)1-11(9,10)2-4(3,7)8/h1-2H2 |
InChI Key |
LJEIIIWAHVEMKR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CS1(=O)=O)(Cl)Cl)(F)Cl |
Origin of Product |
United States |
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